(R)-3-(Boc-Aminomethyl) Piperidine is an organic compound with the chemical formula CHNO and a molecular weight of 214.31 g/mol. It is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of dipeptidyl peptidase IV inhibitors, which are significant in treating type 2 diabetes. The compound is classified as hazardous according to the Occupational Safety and Health Administration standards due to its potential to cause skin and eye irritation .
(R)-3-(Boc-Aminomethyl) Piperidine falls under the category of amine compounds and is specifically classified as a piperidine derivative that is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for maintaining the stability of the amine functionality during synthetic processes.
The synthesis of (R)-3-(Boc-Aminomethyl) Piperidine can be achieved through several methods, utilizing different starting materials and conditions. Here are notable synthetic routes:
Each method requires careful control of temperature, pressure, and reaction time to optimize yield and purity. The final product can be purified through recrystallization or chromatography techniques.
The molecular structure of (R)-3-(Boc-Aminomethyl) Piperidine features a piperidine ring substituted at the 3-position with an aminomethyl group protected by a Boc group. The structural representation can be denoted as follows:
(R)-3-(Boc-Aminomethyl) Piperidine can participate in various chemical reactions typical for amines, including:
The removal of the Boc protecting group typically involves treatment with trifluoroacetic acid or hydrochloric acid, leading to the regeneration of the amine functionality.
The mechanism of action for (R)-3-(Boc-Aminomethyl) Piperidine primarily revolves around its use as a precursor in synthesizing bioactive compounds that inhibit dipeptidyl peptidase IV. This inhibition plays a crucial role in regulating glucose metabolism by prolonging the activity of incretin hormones, thus enhancing insulin secretion in response to meals.
(R)-3-(Boc-Aminomethyl) Piperidine serves several scientific uses:
This compound's versatility makes it significant in medicinal chemistry and pharmaceutical research, contributing to advancements in therapeutic agents for managing type 2 diabetes and potentially other conditions.
The hydrogenation of benzyl-protected precursors represents a foundational chemical approach to (R)-3-(Boc-aminomethyl)piperidine. This methodology typically employs tert-butyl (R)-3-(benzyloxycarbonylaminomethyl)piperidine-1-carboxylate as a key intermediate, which undergoes catalytic hydrogenation under controlled conditions. The reaction necessitates precise optimization of catalyst loading, hydrogen pressure, and solvent systems to achieve both high conversion and chiral integrity preservation.
Industrial-scale implementations utilize palladium on carbon (Pd/C) catalysts (5-10% loading) in polar protic solvents like methanol or ethanol. Hydrogen pressures ranging from 0.5–0.7 MPa at 60–70°C typically deliver >95% deprotection of the benzyloxycarbonyl (Cbz) group within 12–24 hours. Critical to maintaining enantiopurity is the exclusion of acidic impurities that could induce racemization at the stereogenic center. Post-reduction processing involves catalyst filtration, solvent distillation, and crystallization from ethanol/water mixtures to yield the target amine as a white crystalline solid. This method achieves isolated yields of 70–80% with enantiomeric excess (ee) >99%, though it requires specialized high-pressure equipment and generates significant solvent waste streams [1] [2].
Table 1: Hydrogenation Parameters for Cbz Deprotection
Catalyst System | Solvent | Pressure (MPa) | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|
5% Pd/C (0.3 equiv) | Methanol | 0.6 | 65 | 12 | 76 |
10% Pd/C (0.2 equiv) | Ethanol | 0.5 | 70 | 14 | 82 |
7% Pd/C (0.25 equiv) | Ethanol/Water (4:1) | 0.7 | 60 | 24 | 73 |
Palladium-mediated deprotection strategies provide a complementary route to hydrogenation, particularly effective for lab-scale synthesis where high-pressure infrastructure is unavailable. These methods leverage in situ transfer hydrogenation using donors such as ammonium formate or cyclohexadiene in the presence of Pd/C or Pd(OH)₂ catalysts. The Boc-protected Cbz precursor undergoes deprotection at ambient pressure in tetrahydrofuran (THF) or ethyl acetate at 25–40°C, typically completing within 2–6 hours.
A significant advantage lies in the operational simplicity and avoidance of specialized equipment. However, challenges include catalyst poisoning by nitrogen atoms and the need for meticulous purification to remove residual palladium (<10 ppm) from pharmaceutical intermediates. Process optimization focuses on stoichiometric balancing of hydrogen donors (typically 2–3 equivalents relative to substrate) and catalyst activation protocols. Isolated yields range from 85–91% with ee retention >99.5%, validated through chiral HPLC analysis. The methodology proves particularly valuable for multi-gram preparations in medicinal chemistry programs, though scalability remains limited compared to conventional hydrogenation [1] [7].
Table 2: Palladium-Catalyzed Transfer Hydrogenation Conditions
Hydrogen Donor | Catalyst | Solvent | Reaction Time (h) | Pd Residual (ppm) | Yield (%) |
---|---|---|---|---|---|
Ammonium formate (3 eq) | 10% Pd/C | THF | 3 | <5 | 89 |
Cyclohexadiene (5 eq) | Pd(OH)₂/C | Ethyl acetate | 2 | <8 | 91 |
Formic acid (4 eq) | Pd/C | Methanol | 6 | <15 | 85 |
1.2.1 ω-Transaminase-Mediated Asymmetric Amination
ω-Transaminases (TAs) enable direct asymmetric synthesis of (R)-3-(Boc-aminomethyl)piperidine from the prochiral ketone precursor tert-butyl 3-oxopiperidine-1-carboxylate. This atom-economical approach utilizes pyridoxal-5′-phosphate (PLP) as a cofactor and isopropylamine (IPA) as an amine donor, generating acetone as the sole byproduct. The kinetic advantage derives from continuous acetone removal shifting equilibrium toward product formation. Biocatalytic routes operate under mild conditions (25–30°C, pH 7.5–8.5) in aqueous-organic biphasic systems containing 10–20% DMSO or methanol to enhance substrate solubility.
Enzyme screening has identified immobilized ATA-025 as particularly effective for the (R)-enantiomer, achieving >99% ee at 45 mM substrate concentration. Critical parameters include IPA concentration (1–2 M), PLP loading (1 mM), and controlled addition of carbonyl scavengers like hydroxylamine to suppress reverse reaction. The optimized process delivers 99% conversion in 21 hours, representing a significant improvement over earlier free-enzyme systems that required 48–72 hours. Lifecycle analysis reveals 40–50% lower energy consumption versus chemical routes, though substrate costs remain higher [7].
Table 3: ω-Transaminase Efficiency in Asymmetric Amination
Enzyme | Configuration | Substrate Conc. (mM) | Time (h) | Conversion (%) | ee (%) |
---|---|---|---|---|---|
ATA-025-IMB | (R)-selective | 45 | 21 | 99 | >99 |
ATA-013-IMB | (R)-selective | 45 | 52 | 65 | >99 |
ATA-415-IMB | (R)-selective | 45 | 70 | 81 | >99 |
ATA-P1-G05-IMB | (S)-selective | 45 | 313 | 99 | 98 |
Immobilization of ω-transaminases on epoxyacrylate resins dramatically enhances operational stability and enables precise stereochemical control in continuous flow systems. Covalent binding preserves >95% activity while permitting enzyme reuse across 10–15 cycles—a critical economic factor for industrial implementation. The immobilized biocatalysts (TAs-IMB) tolerate higher temperatures (up to 45°C) and organic solvent concentrations (30% DMSO) than free enzymes, facilitating processing of hydrophobic substrates.
For (R)-3-(Boc-aminomethyl)piperidine synthesis, packed-bed reactors with ATA-025-IMB demonstrate consistent productivity (>90% conversion per pass) at residence times of 4–6 hours. The system maintains >98% ee over 200 hours operation through precise regulation of flow rates and IPA feeding. Enzyme leakage remains below 5% per 24-hour cycle due to multipoint covalent attachment. Semi-continuous systems show particular promise, combining batch reaction with integrated product extraction to minimize inhibition. These advances address historical limitations in biocatalytic piperidine functionalization, positioning immobilized TAs as scalable alternatives to transition-metal catalysis for chiral amine production [7].
Table 4: Performance of Immobilized Enzyme Systems
Reactor Configuration | Enzyme Loading (mg/g) | Operational Cycles | Productivity (g/L/h) | ee Retention (%) |
---|---|---|---|---|
Packed-bed (continuous) | 120 | >200 hours | 0.38 | 98.5 |
Stirred-tank (batch) | 200 | 15 | 0.42 | 99.1 |
Semi-continuous | 150 | 20 | 0.51 | 99.3 |
Table 5: Compound Identifiers for (R)-3-(Boc-Aminomethyl)piperidine
Chemical Identifier | Value |
---|---|
Systematic IUPAC Name | tert-butyl N-[[(3R)-piperidin-3-yl]methyl]carbamate |
CAS Registry Number | 879275-33-9 |
Molecular Formula | C₁₁H₂₂N₂O₂ |
Molecular Weight | 214.305 g/mol |
Chiral Rotation | [α]²²/D +3.2° (c=0.5 in DMF) |
Melting Point | 116–121 °C |
Solubility (25°C) | Soluble in methanol, ethanol, DMF |
Density | 1.02 ± 0.1 g/cm³ |
Storage Temperature | 2–8 °C |
Hazard Classification | Skin Irrit. 2, Eye Dam. 1 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: